Methandriol diacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-15(25)27-18-8-11-22(3)17(14-18)6-7-19-20(22)9-12-23(4)21(19)10-13-24(23,5)28-16(2)26/h6,18-21H,7-14H2,1-5H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCVPHSEENQSLU-IWMXCVPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942797 | |

| Record name | (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061-86-1 | |

| Record name | Androst-5-ene-3,17-diol, 17-methyl-, 3,17-diacetate, (3β,17β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methandriol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-methylandrost-5-ene-(3β,17β)-diol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANDRIOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z142SX9228 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methandriol Diacetate: A Technical Guide for Researchers

Foreword

Methandriol diacetate, a synthetic anabolic-androgenic steroid (AAS), represents a unique molecular entity within the vast landscape of steroidal compounds. While its parent compound, methandriol, has seen some clinical investigation, this compound itself has remained largely in the realm of experimental chemistry. This guide is intended to provide a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It is structured to deliver not just a collection of data, but a cohesive understanding of its chemical nature, biological context, and the analytical methodologies required for its study. The information presented herein is synthesized from available scientific literature and databases, with a clear delineation of established facts and areas where data remains sparse, thereby highlighting opportunities for future research.

Chemical Identity and Physicochemical Properties

This compound, systematically named (3β,17β)-17-methylandrost-5-ene-3,17-diol diacetate, is the 3β,17β-diacetate ester of methandriol.[1][2] As a prodrug, its biological activity is primarily mediated through its hydrolysis to the active metabolite, methandriol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17S)-17-Acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | [3] |

| Synonyms | Methylandrostenediol diacetate, 17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate | [1][2] |

| CAS Number | 2061-86-1 | [2] |

| Molecular Formula | C₂₄H₃₆O₄ | [2] |

| Molecular Weight | 388.54 g/mol | [2] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 145–146°C | [2] |

| Solubility | Slightly soluble in chloroform, ethanol, and methanol | [2] |

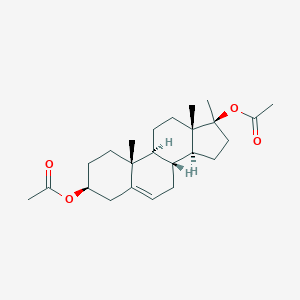

Below is a two-dimensional representation of the chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound proceeds via the esterification of the 3β and 17β hydroxyl groups of methandriol. This can be achieved through reaction with an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine to neutralize the acid byproduct.

Experimental Protocol: A Postulated Synthesis

The following is a generalized, theoretical protocol based on common steroid esterification procedures. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

-

Dissolution: Dissolve methandriol in a suitable anhydrous solvent, such as pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution in an ice bath and slowly add a molar excess (e.g., 2.2 equivalents) of acetic anhydride or acetyl chloride dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or ice.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel.[4]

Pharmacology and Mechanism of Action

As a prodrug, this compound is pharmacologically inactive until it is hydrolyzed in the body to methandriol.[1][4] Therefore, its pharmacological effects are those of methandriol.

Mechanism of Action

The primary mechanism of action for methandriol is its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Upon binding to the AR in target tissues, the methandriol-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects.

Pharmacological Effects

The effects of methandriol are generally categorized as anabolic (e.g., increased protein synthesis, muscle mass, and bone density) and androgenic (e.g., development of male secondary sexual characteristics).[5] this compound is reported to have relatively low androgenic effects compared to its anabolic properties.[2] However, quantitative data on the anabolic-to-androgenic ratio for methandriol or this compound is not well-documented in publicly available literature.

The parent compound, methandriol, has been used medically in the treatment of breast cancer in women.[1]

Pharmacokinetics and Metabolism

The diacetate esterification of methandriol is expected to alter its pharmacokinetic profile, primarily by increasing its lipophilicity and prolonging its release and duration of action when administered via intramuscular injection.[6]

Once hydrolyzed to methandriol, the active metabolite undergoes further metabolism. The primary metabolic pathways for methandriol are believed to involve:

-

Phase I Metabolism:

-

Phase II Metabolism:

-

Conjugation: The parent compound and its phase I metabolites are conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate their excretion in the urine.[4]

-

Analytical Methods

The detection and quantification of this compound and its metabolites are crucial for research, forensic, and anti-doping applications. Due to its nature as a prodrug, analytical methods often target the active metabolite, methandriol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of anabolic steroids.[7] For the analysis of methandriol, derivatization is typically required to increase its volatility and thermal stability. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method.

Sample Preparation for GC-MS Analysis of Methandriol in Urine: A General Protocol

-

Hydrolysis: Urine samples are treated with β-glucuronidase to cleave the glucuronide conjugates and release the free steroid.[7]

-

Extraction: The deconjugated steroids are extracted from the aqueous matrix using a liquid-liquid extraction (LLE) with an organic solvent like tert-butyl methyl ether (TBME).[7]

-

Derivatization: The extracted and dried residue is derivatized with a silylating agent to form trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of steroids and is increasingly the method of choice. It often does not require derivatization, simplifying sample preparation.

Key Considerations for LC-MS/MS Method Development:

-

Chromatography: Reversed-phase chromatography using a C18 or similar column is typically employed for the separation of steroids.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound and methandriol would need to be determined.

Safety and Toxicology

Specific toxicological data for this compound is scarce. Therefore, its safety profile is largely inferred from data on its parent compound, methandriol, and the general class of 17α-alkylated anabolic-androgenic steroids.

Potential Adverse Effects Associated with 17α-Alkylated AAS:

-

Hepatotoxicity: 17α-alkylation is known to be associated with potential liver toxicity, including cholestatic jaundice and, in rare cases, hepatic tumors with long-term high-dose use.

-

Cardiovascular Effects: AAS can adversely affect the cardiovascular system by altering lipid profiles (decreasing HDL and increasing LDL), promoting hypertension, and potentially increasing the risk of thrombotic events.

-

Endocrine Disruption: Exogenous administration of AAS suppresses the hypothalamic-pituitary-gonadal axis, leading to decreased endogenous testosterone production and testicular atrophy in males. In females, it can cause virilization (e.g., hirsutism, voice deepening, and clitoral enlargement).

-

Psychological Effects: Mood swings, aggression ("roid rage"), and dependence have been associated with high-dose AAS use.

Given these potential risks, handling of this compound should be conducted with appropriate safety precautions in a laboratory setting.

Regulatory Status

This compound is classified as a synthetic anabolic-androgenic steroid and is considered a controlled substance in many jurisdictions, including the United States where its parent compound, methandriol, is a Schedule III drug.[2] Its use is also banned in competitive sports by the World Anti-Doping Agency (WADA).

Conclusion and Future Directions

This compound remains a compound of interest primarily for academic and forensic research. While its chemical properties and general pharmacological class are established, there is a significant lack of detailed, publicly available data regarding its specific synthesis, quantitative pharmacological profile, and toxicology. For researchers in drug development and related fields, this presents both a challenge and an opportunity. Further investigation into the following areas would be of significant value:

-

Quantitative Pharmacology: Determination of the anabolic-to-androgenic ratio and the androgen receptor binding affinity of methandriol.

-

Pharmacokinetics: A detailed pharmacokinetic study of this compound to understand its absorption, distribution, metabolism, and excretion profile.

-

Toxicology: A comprehensive toxicological assessment of this compound to establish its safety profile.

Such studies would provide a more complete understanding of this unique steroidal compound and its potential for future research applications.

References

-

Wikipedia. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 229021, Methandriol. [Link]

-

Grokipedia. This compound. [Link]

-

Grokipedia. Methandriol dipropionate. [Link]

-

T NATION. Androgen Binding Affinity at Androgen Receptor. [Link]

-

Wikipedia. This compound. [Link]

- Pérez-Neri, I., et al. (2005).

-

Wikipedia. Nandrolone. [Link]

- Ionescu, C., et al. (2015). Synthetic anabolic steroids binding to the human androgen receptor. Romanian Journal of Physics, 60(7-8), 1112-1120.

-

U.S. Food and Drug Administration. (2013). Pharmacology and Toxicology Review and Evaluation for NDA 205488. [Link]

-

Wikipedia. Methandriol dipropionate. [Link]

- Schänzer, W., et al. (2006). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In Recent advances in doping analysis (14).

- Kamanga-Sollo, E., et al. (2006). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. The Journal of Steroid Biochemistry and Molecular Biology, 99(2-3), 133-140.

-

U.S. Food and Drug Administration. (2009). Pharmacology and Toxicology Review and Evaluation for NDA 22368. [Link]

-

U.S. Food and Drug Administration. (2007). Pharmacology and Toxicology Review and Evaluation for NDA 21-902. [Link]

-

Alexandrova, L. (2010). LC-MS/MS Quantitation in Drug Discovery & Development. [Link]

- Thevis, M., & Schänzer, W. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Metabolites, 14(1), 45.

- Ke, Y., et al. (2019). Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization. Journal of the Endocrine Society, 3(2), 435-449.

-

U.S. Food and Drug Administration. (2014). Screen for Steroids using Gas Chromatography-Mass Spectrometry. [Link]

- Kushnir, M. M., et al. (2006). Quantitative, Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Detection of Synthetic Corticosteroids. Clinical Chemistry, 52(8), 1549-1558.

- Al-Asmari, A. I., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 8(4), 101.

- Dure, A. (2016). Analysis of most common endogenous steroids in plasma.

-

RIVM. (1991). Synthesis of deuterated anabolic compounds. Report nr. 378106 001. [Link]

Sources

- 1. Methandriol - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Methandriol | C20H32O2 | CID 229021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methandriol dipropionate - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methandriol diacetate CAS number and synthesis route

An In-Depth Technical Guide to Methandriol Diacetate: CAS Number and Synthesis Pathway

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a synthetic anabolic-androgenic steroid (AAS). Our focus is to furnish researchers, scientists, and drug development professionals with detailed information regarding its chemical identity, specifically its CAS number, and a scientifically grounded exposition of its synthesis route. The methodologies described herein are based on established principles of steroid chemistry, offering insights into the causality behind experimental choices.

Compound Identification and Properties

This compound, also known by its systematic name 17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate, is a synthetic derivative of the endogenous androgen prohormone androstenediol.[1] It is the di-esterified form of its parent compound, Methandriol.[2] The esterification at both the 3β and 17β positions significantly alters its pharmacokinetic profile compared to the parent steroid.

Functionally, this compound acts as a prodrug.[2] Following administration, it is designed to undergo enzymatic hydrolysis in the body to release the active hormonal agent, Methandriol (17α-methyl-5-androstene-3β,17β-diol).[3] This controlled release mechanism is a common strategy in steroid drug design to modulate the duration of action and bioavailability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2061-86-1 | [4][5][6] |

| Molecular Formula | C₂₄H₃₆O₄ | [4][5] |

| Molecular Weight | 388.54 g/mol | [4] |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | [3] |

| Synonyms | Methylandrostenediol diacetate, 17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate | [2][4] |

| Physical Form | White to pale yellow solid | [4] |

| Melting Point | 145–146°C | [4] |

| Solubility | Slightly soluble in chloroform, ethanol, and methanol | [4] |

Rationale for Synthesis: The Role of Esterification

The primary motivation for the synthesis of this compound from its parent compound, Methandriol, is to modify its pharmacokinetic properties. Esterification of steroid alcohols is a classic and highly effective prodrug strategy. By converting the polar hydroxyl groups at the C3 and C17 positions into less polar acetate esters, the compound's lipophilicity is increased. This modification typically leads to slower absorption from injection sites and a longer biological half-life, as the ester groups must be cleaved by esterase enzymes in the bloodstream to liberate the active parent steroid.[7][8]

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is a direct and well-understood process rooted in fundamental organic chemistry: the esterification of a diol. The entire process begins with the precursor steroid, Methandriol.

Caption: Chemical reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for steroid esterification. [9] Materials and Reagents:

-

Methandriol (17α-methyl-5-androstene-3β,17β-diol)

-

Pyridine (anhydrous)

-

Acetic Anhydride

-

Hydrochloric Acid (5% aq. solution)

-

Sodium Bicarbonate (saturated aq. solution)

-

Deionized Water

-

Ethanol or Hexane (for recrystallization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of Methandriol in anhydrous pyridine. The volume of pyridine should be sufficient to fully dissolve the steroid, typically 5-10 mL per gram of steroid.

-

Acylation: Cool the solution in an ice bath to 0°C. Add an excess of acetic anhydride (typically 2.5-3.0 equivalents) dropwise to the stirred solution. Causality Note: Using an excess of the acylating agent ensures the reaction proceeds to completion, acetylating both hydroxyl groups. Pyridine acts as both a solvent and a basic catalyst, neutralizing the acetic acid byproduct.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water. This will hydrolyze the excess acetic anhydride.

-

Precipitation and Isolation: The crude this compound product will precipitate out of the aqueous solution. Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water.

-

Neutralization: The collected solid is then washed with a cold, dilute solution of hydrochloric acid (to remove residual pyridine) followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water until the washings are neutral.

-

Drying: The crude product is dried under a vacuum or in a desiccator over a drying agent like anhydrous magnesium sulfate.

Purification and Validation

For research and development purposes, high purity is essential. The crude product from the initial synthesis requires further purification.

Purification Methods:

-

Recrystallization: This is the most common method for purifying solid organic compounds. The dried crude product can be dissolved in a minimum amount of hot solvent (e.g., ethanol or hexane) and allowed to cool slowly. [7]The pure this compound will crystallize out, leaving impurities in the mother liquor.

-

Column Chromatography: For achieving the highest purity (>99%), flash column chromatography using silica gel is the method of choice. [7]A solvent system such as ethyl acetate/hexane is typically used to separate the product from any remaining starting material or mono-acetylated byproducts. [7] Validation: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point to the literature value (145–146°C). [4]* NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the two acetate groups.

-

Mass Spectrometry: To verify the molecular weight (388.54 g/mol ). [4]* HPLC: To determine the final purity of the compound.

Conclusion

The synthesis of this compound (CAS: 2061-86-1) is a straightforward chemical transformation leveraging the fundamental principle of esterification. By converting the diol precursor, Methandriol, into its diacetate ester, the resulting compound is conferred with altered pharmacokinetic properties, serving as a prodrug. The protocol described provides a reliable and self-validating pathway for obtaining this compound in high purity, suitable for scientific research and investigation into steroid chemistry and pharmacology.

References

- Grokipedia.

- Wikidata.

- FDA Global Substance Registration System.

- Benchchem.

- Wikipedia. Methandriol.

- Wikipedia.

- Benchchem.

- Smolecule.

- Journal of Organic Chemistry. Notes - Synthesis of 17α-Methyl-4-androstene-3β,17,β-diol.

Sources

- 1. Methandriol - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. This compound [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy Methandriol dipropionate | 3593-85-9 [smolecule.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methandriol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Methandriol diacetate (17α-methylandrost-5-ene-3β,17β-diol diacetate) is a synthetic anabolic-androgenic steroid (AAS) that, while less common in clinical applications, remains a subject of interest in endocrinology and drug development research. As a 17α-alkylated derivative of androstenediol, its biological activity is contingent on its biotransformation and interaction with cellular machinery. This guide provides a comprehensive overview of the putative in vitro mechanism of action of this compound, grounded in established principles of steroid hormone action and supported by methodologies for its empirical validation. Given the limited specific literature on this compound's in vitro profile, this document synthesizes information from related androgens to construct a scientifically robust predictive framework and details the experimental systems required to elucidate its precise molecular interactions.

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active form, methandriol (17α-methyl-5-androstenediol)[1]. This conversion is achieved through the hydrolysis of its acetate esters. The anabolic and androgenic effects of methandriol are then mediated through its interaction with the androgen receptor (AR)[2].

I. The Genomic Pathway: Androgen Receptor-Mediated Gene Regulation

The primary mechanism by which androgens exert their effects is through the genomic pathway, which involves binding to and activating the androgen receptor (AR), a ligand-activated transcription factor[3].

Hydrolysis of this compound

The initial and rate-limiting step for the in vitro activity of this compound is its hydrolysis into the active compound, methandriol. This process is catalyzed by intracellular esterases[4][5]. The efficiency of this conversion can vary between different cell types and culture conditions.

Caption: Hydrolysis of this compound to Methandriol.

Androgen Receptor Binding and Transactivation

In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to an increase or decrease in the transcription of androgen-responsive genes[3].

Caption: Genomic Signaling Pathway of Methandriol via the Androgen Receptor.

II. Putative Downstream Effects of Androgen Receptor Activation

The activation of the AR by methandriol is predicted to initiate a cascade of cellular events consistent with the known anabolic and androgenic actions of other AAS.

Increased Protein Synthesis

A primary anabolic effect of androgens is the stimulation of muscle protein synthesis[10][11]. In vitro studies with other androgens have demonstrated an increase in protein synthesis in muscle cell lines[9]. It is hypothesized that methandriol, through AR activation, upregulates the transcription of genes involved in protein synthesis, leading to an accretion of contractile proteins and cellular hypertrophy.

Modulation of Satellite Cell Activity

Satellite cells are muscle stem cells crucial for muscle growth and repair[12][13]. Androgens are known to influence satellite cell proliferation and differentiation[12]. While direct evidence for methandriol is lacking, other androgens have been shown to stimulate the proliferation of satellite cells, thereby increasing the pool of myoblasts available for muscle fiber growth and repair[14].

III. Metabolic Fate of Methandriol In Vitro

The in vitro metabolism of methandriol can significantly influence its biological activity. The two primary metabolic pathways for androgens are aromatization and 5α-reduction.

Aromatization

Aromatase is the enzyme responsible for converting androgens to estrogens. While testosterone is readily aromatized, 17α-methylated steroids, like methandriol, are generally poor substrates for aromatase and may even act as competitive inhibitors of the enzyme[3].

5α-Reduction

The enzyme 5α-reductase converts testosterone to the more potent androgen, DHT[15][16]. Many synthetic androgens are also substrates for this enzyme. The 5α-reduction of methandriol would lead to the formation of 17α-methyl-5α-androstan-3,17-diol, a compound with potentially altered AR binding affinity and biological activity[2].

IV. Potential Non-Genomic Signaling

In addition to the classical genomic pathway, androgens can elicit rapid, non-genomic effects that are independent of gene transcription[17][18][19]. These actions are often mediated by a subpopulation of AR located at the cell membrane and involve the activation of intracellular signaling cascades, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), as well as modulation of intracellular calcium levels[20][21]. While not specifically documented for methandriol, it is plausible that it could also engage in such rapid signaling pathways, contributing to its overall cellular effects.

Caption: Putative Non-Genomic Signaling Pathway of Methandriol.

V. Experimental Protocols for In Vitro Characterization

To empirically determine the in vitro mechanism of action of this compound, a series of well-established assays should be performed.

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of methandriol for the androgen receptor.

Principle: This assay measures the ability of a test compound (methandriol) to compete with a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to the AR.

Step-by-Step Methodology:

-

Prepare AR Source: Utilize either a recombinant human AR protein or a cytosolic fraction from an AR-expressing tissue (e.g., rat prostate) or cell line (e.g., LNCaP).

-

Incubate: In a multi-well plate, incubate a constant concentration of the radiolabeled androgen and the AR source with increasing concentrations of unlabeled methandriol. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled potent androgen).

-

Separate Bound from Free Ligand: Use a method such as hydroxylapatite precipitation or filtration to separate the AR-ligand complexes from the unbound radioligand.

-

Quantify Radioactivity: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the methandriol concentration. Determine the IC50 value (the concentration of methandriol that inhibits 50% of the specific binding of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

Objective: To assess the functional ability of methandriol to activate the AR and induce gene transcription.

Principle: This cell-based assay uses a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.

Step-by-Step Methodology:

-

Cell Culture: Use a suitable cell line, such as a prostate cancer cell line (LNCaP, 22Rv1) or a transiently co-transfected cell line (e.g., HEK293T) with plasmids encoding the human AR and the ARE-reporter construct.

-

Treatment: Seed the cells in a multi-well plate and treat with increasing concentrations of methandriol. Include a vehicle control and a positive control (e.g., DHT).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for AR activation and reporter gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).

-

Data Analysis: Normalize the reporter activity to total protein concentration or a co-transfected control plasmid. Plot the normalized reporter activity against the logarithm of the methandriol concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vitro Protein Synthesis Assay

Objective: To directly measure the effect of methandriol on the rate of protein synthesis in a relevant cell line.

Principle: This assay quantifies the incorporation of a radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine) into newly synthesized proteins.

Step-by-Step Methodology:

-

Cell Culture: Use a muscle cell line such as C2C12 myotubes.

-

Treatment: Treat the cells with various concentrations of methandriol for a defined period.

-

Radiolabeling: Add the radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 2-4 hours).

-

Protein Precipitation: Wash the cells to remove unincorporated radiolabel, lyse the cells, and precipitate the total protein using an acid such as trichloroacetic acid (TCA).

-

Quantification: Wash the protein pellet, solubilize it, and measure the radioactivity using a scintillation counter. Normalize the counts to the total protein content.

-

Data Analysis: Compare the rate of amino acid incorporation in methandriol-treated cells to that in control cells.

Satellite Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of methandriol on the proliferation of muscle satellite cells or myoblasts.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Step-by-Step Methodology:

-

Cell Culture: Seed muscle satellite cells or a myoblast cell line (e.g., C2C12) in a 96-well plate.

-

Treatment: Treat the cells with different concentrations of methandriol and incubate for a period that allows for cell proliferation (e.g., 24-72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of treated wells to control wells to determine the effect on cell proliferation.

VI. Data Presentation

Table 1: Predicted In Vitro Profile of Methandriol

| Assay | Predicted Outcome for Methandriol | Rationale |

| AR Binding Affinity (Ki) | Moderate to Low | 17α-alkylation and the 5-ene structure generally reduce binding affinity compared to testosterone and DHT. |

| AR Transactivation (EC50) | Agonist activity | As an androgen, it is expected to activate the AR, though likely with lower potency than DHT. |

| Protein Synthesis | Increased incorporation of radiolabeled amino acids | A primary anabolic effect mediated by AR activation. |

| Satellite Cell Proliferation | Increased cell number | Androgens are known to stimulate myoblast proliferation. |

| Aromatization | Minimal to none; potential inhibition | 17α-methyl group sterically hinders aromatase activity. |

| 5α-Reduction | Substrate for 5α-reductase | The Δ⁵ bond can be reduced, a common metabolic pathway for androgens. |

Conclusion

The in vitro mechanism of action of this compound is predicated on its hydrolysis to the active steroid, methandriol, followed by its interaction with the androgen receptor. The primary mode of action is expected to be genomic, involving the modulation of gene expression to promote anabolic processes such as protein synthesis and satellite cell proliferation. Additionally, the potential for non-genomic signaling and metabolic conversion through 5α-reduction may contribute to its overall cellular effects. Aromatization is predicted to be minimal. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted mechanisms and the comprehensive characterization of this compound's in vitro pharmacological profile. Such studies are essential for a complete understanding of its biological activity and for guiding future research and development in the field of androgen pharmacology.

References

- Friedel, A., Geyer, H., Kamber, M., Laudenbach-Leschowsky, U., Schänzer, W., Thevis, M., Vollmer, G., Zierau, O., & Diel, P. (2006). 17alpha-methyl-5alpha-androstane-3beta,17beta-diol and 17alpha-methyl-4-androstene-3beta,17beta-diol: catabolism and androgen receptor binding. Toxicology Letters, 165(3), 226-233.

- Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.

- Tòth, M., & Zakar, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of “myotrophic” and “androgenic” activities of 19-nortestosterone. Journal of Steroid Biochemistry, 17(6), 653-660.

- Bergink, E. W., van der Vies, J., & de Visser, J. (1981). Binding of a series of anabolic steroids to the androgen receptor from rat skeletal muscle and from human benign prostatic hypertrophy (BPH) tissue. Journal of Steroid Biochemistry, 14(4), 369-374.

- Faredin, I., Tóth, I., Oszlánczy, J., & Scultéty, S. (1992). In vitro study of rat prostate 5 alpha-reductase activity and its inhibition. International Urology and Nephrology, 24(2), 145-154.

- Foradori, C. D., Weiser, M. J., & Handa, R. J. (2008). Non-genomic actions of androgens. Frontiers in Neuroendocrinology, 29(2), 169-181.

- Guerriero, V., Jr, & Florini, J. R. (1980).

- Heinlein, C. A., & Chang, C. (2004). Androgen receptor in prostate cancer. Endocrine Reviews, 25(2), 276-308.

- Kousteni, S., Bell, T. D., Lin, S. C., Almeida, M., O'Brien, C. A., Roberson, P. K., ... & Manolagas, S. C. (2001). Nongenotropic, sex-nonspecific signaling through the estrogen or androgen receptors: dissociation from transcriptional activity. Cell, 104(5), 719-730.

- Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870.

- Llewellyn, W. (2011). Anabolics. Molecular Nutrition.

- Michels, G., & Hoppe, U. C. (2008). Rapid non-genomic effects of steroids. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 329-335.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- Peterziel, H., Mink, S., Schonfisch, B., & Cato, A. C. (1999). Rapid signalling by androgen receptor in prostate cancer cells. Oncogene, 18(46), 6322-6329.

- Rijk, J. C., de Kloet, E. R., & Schoonen, W. G. (2001). Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor. The Journal of Steroid Biochemistry and Molecular Biology, 78(2), 157-166.

- Rogozkin, V. A. (1979). Metabolic effects of anabolic steroid on skeletal muscle. Medicine and Science in Sports, 11(2), 160-163.

- Thompson, S. H., Johnson, B. J., & White, M. E. (1999). Effects of dexamethasone and anabolic agents on proliferation and protein synthesis and degradation in C2C12 myogenic cells. Journal of Animal Science, 77(7), 1833-1841.

- Wilson, J. D. (2001). The role of 5alpha-reduction in steroid hormone physiology. Reproduction, Fertility, and Development, 13(7-8), 673-678.

-

Wikipedia contributors. (2023, December 12). Methandriol. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Rogozkin, V. A. (1979). Metabolic effects of anabolic steroid on skeletal muscle. Medicine and Science in Sports, 11(2), 160-163. [Link]

- Allen, D. L., & Bhasin, S. (2009). Androgen-mediated regulation of satellite cell function. The Journal of Endocrinology, 203(2), 149-158.

- Bhasin, S., Storer, T. W., Berman, N., Callegari, C., Clevenger, B., Phillips, J., ... & Casaburi, R. (1996). The effects of supraphysiologic doses of testosterone on muscle size and strength in normal men. New England Journal of Medicine, 335(1), 1-7.

-

Wikipedia contributors. (2023, October 28). Methandriol dipropionate. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]

-

Faredin, I., Tóth, I., Oszlánczy, J., & Scultéty, S. (1992). In vitro study of rat prostate 5 alpha-reductase activity and its inhibition. International urology and nephrology, 24(2), 145–154. [Link]

-

Wilson, J. D. (2001). The role of 5alpha-reduction in steroid hormone physiology. Reproduction, fertility, and development, 13(7-8), 673–678. [Link]

-

Foradori, C. D., Weiser, M. J., & Handa, R. J. (2008). Non-genomic actions of androgens. Frontiers in neuroendocrinology, 29(2), 169–181. [Link]

-

Heinlein, C. A., & Chang, C. (2004). Androgen receptor in prostate cancer. Endocrine reviews, 25(2), 276–308. [Link]

-

Al-Othman, Z. A., Al-Warthan, A., & Haider, S. (2012). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Lipids in health and disease, 11, 163. [Link]

-

Bree, F., Gault, I., & Roudaut, B. (2001). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 67(1), 36–42. [Link]

-

Schnurr, E., & Schöler, H. R. (2000). Fluorescein diacetate hydrolysis as a measure of total microbial activity in soil and litter. Applied and Environmental Microbiology, 66(4), 1256-1261. [Link]

- Kicman, A. T. (2008). Pharmacology of anabolic steroids. British journal of pharmacology, 154(3), 502–521.

-

Kadi, F. (2008). Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement. British journal of pharmacology, 154(3), 522–528. [Link]

-

White, J. P., Gao, S., Puppa, M. J., Sato, S., & Carson, J. A. (2013). Androgen-mediated regulation of skeletal muscle protein balance. SpringerPlus, 2(1), 1-11. [Link]

- Sheffield-Moore, M., Urban, R. J., Wolf, S. E., Jiang, J., Catlin, D. H., Herndon, D. N., ... & Wolfe, R. R. (1999). Short-term oxandrolone administration stimulates net muscle protein synthesis in young men. The Journal of clinical endocrinology and metabolism, 84(8), 2705–2711.

-

White, J. P., Puppa, M. J., Gao, S., Sato, S., & Carson, J. A. (2013). Satellite cell and growth factor involvement in skeletal muscle growth. Journal of cellular physiology, 228(6), 1177–1186. [Link]

-

Guerriero, V., Jr, & Florini, J. R. (1980). Dexamethasone effects on myoblast proliferation and differentiation. Endocrinology, 106(4), 1198–1202. [Link]

- Griggs, R. C., Kingston, W., Jozefowicz, R. F., Herr, B. E., Forbes, G., & Halliday, D. (1989). Effect of testosterone on muscle mass and muscle protein synthesis. Journal of Applied Physiology, 66(1), 498-503.

- Ferrando, A. A., Tipton, K. D., Doyle, D., Phillips, S. M., Cortiella, J., & Wolfe, R. R. (1998). Testosterone injection stimulates net protein synthesis but not tissue amino acid transport. American Journal of Physiology-Endocrinology and Metabolism, 275(5), E864-E871.

-

Wilson, J. D. (2001). The role of 5alpha-reduction in steroid hormone physiology. Reproduction, fertility, and development, 13(7-8), 673–678. [Link]

-

Rogozkin, V. A. (1979). Metabolic effects of anabolic steroid on skeletal muscle. Medicine and science in sports, 11(2), 160–163. [Link]

-

Sheffield-Moore, M., Urban, R. J., Wolf, S. E., Jiang, J., Catlin, D. H., Herndon, D. N., ... & Wolfe, R. R. (1999). Short-term oxandrolone administration stimulates net muscle protein synthesis in young men. The Journal of clinical endocrinology and metabolism, 84(8), 2705–2711. [Link]

-

Bree, F., Gault, I., & Roudaut, B. (2001). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 67(1), 36–42. [Link]

-

Schnurer, J., & Rosswall, T. (1982). Fluorescein diacetate hydrolysis as a measure of total microbial activity in soil and litter. Applied and Environmental Microbiology, 43(6), 1256-1261. [Link]

Sources

- 1. Methandriol dipropionate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Nandrolone - Wikipedia [en.wikipedia.org]

- 4. Evaluation of new alternative methods for the identification of estrogenic, androgenic and steroidogenic effects: a comparative in vitro/in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. Influence of anabolic agents on protein synthesis and degradation in muscle cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic effects of anabolic steroid on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen-Mediated Regulation of Skeletal Muscle Protein Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physoc.org [physoc.org]

- 13. Satellite cell and growth factor involvement in skeletal muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Small Molecules that Activate Satellite Cell Proliferation and Enhance Repair of Damaged Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Natural Steroid 5 Alpha-Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

A Technical Guide to the Cellular Effects of Methandriol Diacetate on Androgen Receptors

Abstract

This technical guide provides a comprehensive examination of the cellular and molecular interactions between Methandriol diacetate, a synthetic anabolic-androgenic steroid (AAS), and the androgen receptor (AR). This compound acts as a prodrug, being hydrolyzed in the body to its active form, Methandriol. The subsequent binding and activation of the AR initiate a cascade of cellular events that underpin its anabolic and androgenic properties. This document delineates the fundamental mechanism of action, details robust methodologies for quantifying these effects, and discusses the downstream signaling consequences of AR activation by this compound. The provided protocols and theoretical frameworks are designed to equip researchers with the necessary tools to investigate the nuanced effects of this and other AAS on androgen receptor signaling.

Introduction: The Compound and the Target

This compound: A Prodrug Approach

This compound (17α-methylandrost-5-ene-3β,17β-diol 3β,17β-diacetate) is a synthetic derivative of 5-androstenediol and a member of the 17α-alkylated anabolic-androgenic steroid family.[1] Structurally, it is the 3β,17β-diacetate ester of methandriol.[1][2] This esterification is a critical feature, rendering this compound a prodrug.[1][3][4] In vivo, esterase enzymes cleave the acetate groups, releasing the pharmacologically active parent compound, Methandriol (17α-methylandrost-5-ene-3β,17β-diol).[3][5] This bioconversion is a common strategy in steroid pharmacology to modify the pharmacokinetics of a drug, often extending its duration of action when administered via injection.[3] While its parent compound, methandriol, has seen some medical use, the diacetate ester has remained largely experimental and has not been commercially marketed for therapeutic applications.[1][2]

The Androgen Receptor: A Master Regulator of Male Phenotype

The androgen receptor (AR) is a member of the nuclear receptor superfamily and functions as a ligand-inducible transcription factor.[6][7][8][9] It is the primary mediator of the cellular effects of androgens like testosterone and dihydrotestosterone (DHT).[8][10] In its unliganded state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs) that maintain its conformation and prevent nuclear translocation.[11][12]

Upon binding to an androgenic ligand, the AR undergoes a critical conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[8][11][13] Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[8][9][13][14] This binding event recruits a suite of co-regulatory proteins (coactivators or corepressors) to modulate the transcription of genes involved in a vast array of physiological processes, including cell growth, differentiation, and proliferation, particularly in tissues like skeletal muscle and the prostate.[9][13][15]

Core Mechanism of Action: From Prodrug to Gene Regulation

The cellular effects of this compound are contingent upon its conversion to Methandriol and the subsequent activation of the canonical androgen receptor signaling pathway.

-

Cellular Entry & Hydrolysis : this compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm. Intracellular esterase enzymes then hydrolyze the diacetate ester, releasing the active Methandriol.

-

AR Binding and Activation : Methandriol binds to the ligand-binding domain (LBD) of the cytoplasmic AR.

-

Conformational Change and Translocation : This binding induces a conformational shift in the AR, causing the dissociation of HSPs. The activated AR-Methandriol complex then translocates into the nucleus.[8][11]

-

Dimerization and DNA Binding : In the nucleus, two AR-Methandriol complexes form a homodimer. This dimer binds to AREs on the DNA.[13]

-

Transcriptional Regulation : The DNA-bound receptor complex recruits coactivator proteins, which facilitates the assembly of the transcriptional machinery, leading to the expression of androgen-responsive genes.[9] This results in increased synthesis of proteins that contribute to muscle growth (anabolic effect) and the development of male characteristics (androgenic effect).[10][16]

Methodologies for Characterizing AR Interaction

To rigorously assess the cellular effects of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for quantifying AR binding, transcriptional activation, and downstream gene expression.

Competitive Ligand Binding Assay

This assay is fundamental for determining the binding affinity of Methandriol (the active metabolite) for the androgen receptor. It quantifies how effectively Methandriol competes with a high-affinity radiolabeled androgen (e.g., [³H]R1881 or [³H]DHT) for binding to the AR.

Causality Behind Experimental Choices:

-

Source of AR: Cytosolic extracts from tissues with high AR expression (like rat prostate) or cell lines engineered to overexpress AR are used to ensure a sufficient concentration of the receptor for reliable signal detection.[17][18]

-

Radiolabeled Ligand: A synthetic androgen like [³H]R1881 (methyltrienolone) is often preferred over [³H]DHT because it binds with high affinity to the AR but poorly to sex hormone-binding globulin (SHBG), reducing potential confounding factors in the assay.[18]

-

Competitive Displacement: By measuring the displacement of the radioligand at various concentrations of the unlabeled test compound (Methandriol), we can calculate the concentration that inhibits 50% of the specific binding (IC50). This value is inversely proportional to the binding affinity.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction from AR-expressing cells or tissues (e.g., LNCaP prostate cancer cells or hamster prostate) through homogenization and ultracentrifugation.

-

Incubation: In a multi-well plate, incubate a constant amount of the receptor preparation with a fixed, saturating concentration of the radiolabeled ligand (e.g., [³H]R1881).

-

Competition: To parallel wells, add increasing concentrations of unlabeled Methandriol. Include a control for non-specific binding by adding a large excess of unlabeled DHT.

-

Separation: After incubation to equilibrium (e.g., 18 hours at 4°C), separate the receptor-bound from unbound radioligand using a method like hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Methandriol. Use non-linear regression to determine the IC50 value. This can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity.

AR-Mediated Reporter Gene Assay

This cell-based assay provides a quantitative measure of the functional consequence of AR binding: transcriptional activation.[6][7] It is a highly sensitive method to determine if a compound acts as an AR agonist or antagonist.[8][19]

Causality Behind Experimental Choices:

-

Cell Line: Cell lines that lack endogenous AR (e.g., HEK293 or CHO cells) are often used.[8][20] This allows for the co-transfection of an AR expression vector and a reporter vector, creating a clean system to study the activity of a specific AR construct without interference from endogenous receptors.

-

Reporter Construct: The reporter plasmid contains a reporter gene (e.g., firefly luciferase or green fluorescent protein) under the control of a promoter containing multiple copies of an Androgen Response Element (ARE).[8][21] Ligand-activated AR will bind to these AREs and drive the expression of the reporter gene.

-

Dual-Luciferase System: A second reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected.[21] This serves as an internal control to normalize for variations in transfection efficiency and cell viability, ensuring the measured changes are due to AR activity.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293) in a 96-well plate.

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for the human androgen receptor (hAR).

-

An ARE-driven firefly luciferase reporter vector.

-

A constitutively active Renilla luciferase vector (for normalization).

-

-

Compound Treatment: After allowing 24 hours for gene expression, replace the medium with one containing various concentrations of this compound. Include a known AR agonist (e.g., DHT) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for an additional 24 hours to allow for AR activation and reporter gene expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log concentration of this compound and fit a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Quantitative Data Summary

While specific, high-quality binding affinity and transactivation data for this compound are scarce in publicly available literature, the methodologies described would yield quantitative results.[2] The table below presents a representative dataset for a hypothetical AAS to illustrate the type of data generated.

| Parameter | Description | Representative Value | Assay Method |

| Binding Affinity (Ki) | The dissociation constant for the ligand-receptor complex. A lower value indicates higher affinity. | 5.2 nM | Competitive Ligand Binding |

| Transactivation (EC50) | The concentration of the compound that elicits 50% of the maximum transcriptional response. | 2.8 nM | AR Reporter Gene Assay |

| Maximal Efficacy (% of DHT) | The maximum response induced by the compound, expressed as a percentage of the response to DHT. | 95% | AR Reporter Gene Assay |

Downstream Cellular Consequences and Signaling Crosstalk

Activation of the AR by ligands like Methandriol initiates a genomic program that alters cell function. Beyond the direct transcription of target genes, AR signaling engages in significant crosstalk with other major intracellular signaling pathways.[13][22]

-

Protein Synthesis and Cell Growth: A primary anabolic effect is the increased synthesis of muscle proteins. AR activation can lead to the upregulation of genes involved in the mTOR pathway, a central regulator of cell growth and protein synthesis.[14] Concurrently, AR signaling can suppress muscle protein breakdown by antagonizing the effects of glucocorticoids.[23]

-

PI3K/AKT Pathway: There is extensive crosstalk between AR and the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[14][24] In some contexts, AR can activate this pathway, promoting cell survival. Conversely, activation of the PI3K/AKT pathway can sometimes lead to AR degradation.[25]

-

MAPK Pathway: Growth factor signaling pathways, which often utilize the MAPK cascade, can lead to the phosphorylation of the AR.[13] This phosphorylation can sensitize the receptor, leading to activation even at low ligand concentrations, a phenomenon relevant in contexts like prostate cancer progression.[13][22]

These integrated signaling networks mean that the ultimate cellular response to an androgen is highly context-dependent, varying with cell type, the local concentration of co-regulatory proteins, and the activity of other signaling pathways.

Conclusion

This compound exerts its biological effects through its active metabolite, Methandriol, which functions as a classical androgen receptor agonist. Its interaction with the AR follows the canonical pathway of nuclear receptor activation, leading to the modulation of gene transcription. A thorough understanding of its cellular impact requires a combination of biochemical binding assays to determine affinity and cell-based functional assays, such as reporter gene analysis, to quantify transcriptional efficacy. The intricate crosstalk between the AR and other key signaling pathways highlights the complexity of androgen action. The methodologies and principles outlined in this guide provide a robust framework for researchers to dissect the cellular and molecular effects of this compound and other novel androgenic compounds.

References

- Palvimo, J. J. (2011). Analysis of androgen receptor activity by reporter gene assays. Methods in Molecular Biology, 776, 71-80.

- Araki, N., et al. (2005). Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells. Toxicology in Vitro, 19(6), 835-844.

- Palvimo, J. J. (2011). Analysis of Androgen Receptor Activity by Reporter Gene Assays. SpringerLink.

- Grokipedia. (n.d.).

- Lund, D. S., et al. (2011). Cell-based assays for screening androgen receptor ligands. Journal of Steroids & Hormonal Science, S2:001.

- Geyer, H., et al. (2021). Anabolic–androgenic steroids: How do they work and what are the risks?. Medical Research Archives, 9(5).

- Kamanga-Sollo, E., et al. (2006). Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. Journal of Steroid Biochemistry and Molecular Biology, 99(2-3), 133-140.

- Sollie, S. W., et al. (2017).

- Ismail, F. M., et al. (2019). Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches. Cancers, 11(10), 1459.

- Close, D. M., et al. (2018). Screening for Androgen Agonists using Autonomously Bioluminescent HEK293 Reporter Cells. Analytical Letters, 51(1-2), 118-132.

- Wikipedia. (n.d.).

- Gagliano-Jucá, T., & Basaria, S. (2019). Anabolic–androgenic steroids: How do they work and what are the risks?. Frontiers in Endocrinology, 10, 854.

- Basualdo, F. R., et al. (2021). Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions. Journal of Neuroendocrinology, 33(5), e12963.

- Creative Diagnostics. (n.d.). Androgen Receptor Transcription Factor Activity Assay.

- Lee, D. K., & Chang, C. (2003). Endocrine mechanisms of disease: Ligand-independent activation of androgen receptor by Rho GTPase signaling in prostate cancer. Molecular Endocrinology, 17(8), 1481-1494.

- Wikipedia. (n.d.). Methandriol. Wikipedia.

- BenchChem. (n.d.).

- Bio-Rad. (n.d.).

- Abeomics. (n.d.). Androgen Signaling. Abeomics.

- PubChem. (n.d.). Methandriol.

- Bracamontes, J. Z., et al. (2000). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Steroid Biochemistry and Molecular Biology, 73(1-2), 61-68.

- Wikipedia. (n.d.).

- Inchem. (n.d.). Methandriol (PIM 906). Inchem.org.

- BenchChem. (n.d.).

- Toth, M., & Zakar, T. (1982). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Experimental and Clinical Endocrinology, 80(2), 161-169.

- Wilson, J. D. (2001). The role of 5α-reduction in steroid hormone physiology. Reproduction, Fertility and Development, 13(7-8), 673-678.

- Keller, C., & Hähnel, R. (1993). Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. International Journal of Molecular Sciences, 20(23), 5943.

- Basaria, S., et al. (2021). The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors. The Korean Journal of Sports Medicine, 39(1), 1-12.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Methandriol dipropionate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Methandriol - Wikipedia [en.wikipedia.org]

- 6. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

- 12. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 19. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 22. academic.oup.com [academic.oup.com]

- 23. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 24. HTRF Human Androgen Receptor Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 25. abeomics.com [abeomics.com]

Methandriol Diacetate: A Technical Guide for Endocrinological Research

Abstract

This technical guide provides an in-depth exploration of Methandriol Diacetate and its active form, Methandriol, as research tools in endocrinology. This compound, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS), serves as a prodrug, delivering the biologically active Methandriol upon administration.[1][2] This document delineates its mechanism of action through the androgen receptor, provides a historical context for its use, and furnishes detailed, field-proven protocols for its characterization.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this compound in their experimental paradigms.

Introduction: A Historical and Chemical Perspective

First synthesized in 1935, Methandriol (17α-methylandrost-5-ene-3β,17β-diol) is a derivative of the endogenous prohormone 5-androstenediol.[3][4] As a 17α-alkylated steroid, it exhibits oral bioavailability.[5] this compound is the 3β,17β-diacetate ester of Methandriol, which, while never marketed for therapeutic use, has been a subject of research interest.[1][3] The esterification enhances its lipophilicity and is designed to create a depot effect for sustained release when administered via intramuscular injection, from which it is hydrolyzed to the active Methandriol.[2]

Historically, Methandriol has been investigated for its anabolic properties, with early studies exploring its potential for promoting muscle growth and its use in certain clinical contexts, such as the treatment of breast cancer.[1][3][5] Its classification as a Schedule III controlled substance in the United States underscores its potential for abuse.[1] For the modern researcher, this compound represents a tool to investigate the nuanced effects of synthetic androgens on cellular signaling, gene expression, and physiology.

Molecular Mechanism of Action: The Androgen Receptor and Beyond

The primary mechanism of action for Methandriol is its function as an agonist for the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4]

The Canonical Androgen Receptor Signaling Pathway

The established pathway for androgen action, which Methandriol follows, involves a series of orchestrated molecular events:

-

Ligand Binding: Methandriol, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to its dissociation from a complex of heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated AR monomers dimerize and translocate into the nucleus.

-

DNA Binding and Transcriptional Regulation: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes.[6]

-

Recruitment of Co-regulators and Gene Transcription: The DNA-bound AR recruits a suite of co-activators or co-repressors, leading to the modulation of target gene transcription, which ultimately mediates the physiological effects of the androgen.[6]

Binding Affinity and Potency

While extensive quantitative data for Methandriol's interaction with the androgen receptor is not widely available in recent literature, its anabolic and androgenic effects suggest a significant binding affinity and agonist activity. The anabolic-to-androgenic ratio is a critical parameter for any AAS, and for Methandriol, this ratio is reported to be approximately 1:1, with anabolic and androgenic ratings of 30-60 and 20-60, respectively, relative to testosterone (100:100).[7] This suggests that Methandriol is a moderately potent androgen with anabolic effects comparable to its androgenic effects.

| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |

| Testosterone | 100 | 100 | 1:1 |

| Methandriol | 30-60 | 20-60 | ~1:1 [7] |

| Nandrolone | 125 | 37 | ~3.4:1 |

| Oxandrolone | 322-630 | 24 | ~13:1 to 26:1 |

| Stanozolol | 320 | 30 | ~10.7:1 |

Table 1: Comparative Anabolic-Androgenic Ratios of Selected Steroids. (Data for other steroids presented for context).[7]

Off-Target Effects and Non-Genomic Actions

A comprehensive understanding of a research tool requires knowledge of its potential off-target effects. While specific studies on Methandriol's cross-reactivity with other steroid receptors like the estrogen, progesterone, and glucocorticoid receptors are limited, it is a critical area for investigation in any experimental design. Some androgens have been shown to interact with glucocorticoid receptor sites, which could contribute to their anabolic effects in muscle.[8]

Additionally, the potential for non-genomic actions of Methandriol should be considered. These are rapid cellular effects that are not mediated by gene transcription and can involve the activation of intracellular signaling cascades, such as mitogen-activated protein kinases (MAPKs).[4]

Experimental Protocols for the Characterization of this compound

To facilitate rigorous research, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays to characterize the endocrinological properties of Methandriol.

In Vitro Characterization

This assay determines the ability of Methandriol to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the binding affinity (IC50 and Ki) of Methandriol for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[3H]-R1881 (radiolabeled synthetic androgen)

-

Methandriol (test compound)

-

Dihydrotestosterone (DHT) (unlabeled competitor for standard curve)

-

Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant (cytosol).

-

Assay Setup: In microcentrifuge tubes, add a fixed concentration of [3H]-R1881 and increasing concentrations of unlabeled Methandriol or DHT.

-

Incubation: Add the cytosol preparation to each tube and incubate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add a slurry of hydroxyapatite (HAP) to each tube and incubate on ice. The HAP binds the AR-ligand complex. Centrifuge the tubes to pellet the HAP.

-

Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the washed HAP pellets in ethanol and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-